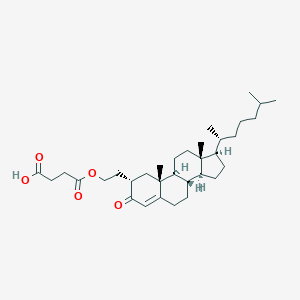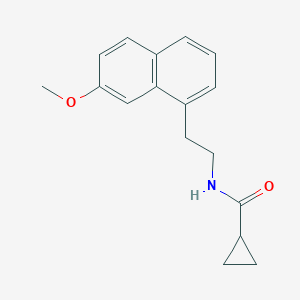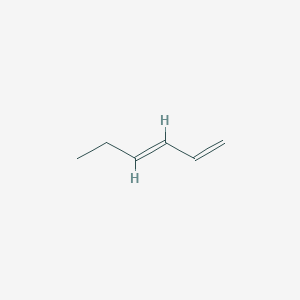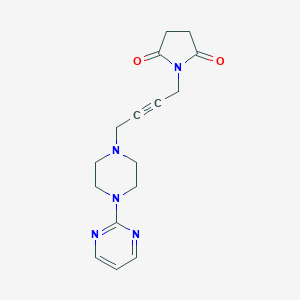
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, JNJ-31020028, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
JNJ-31020028 works by blocking the dopamine D2 receptor, which is responsible for regulating the release of dopamine in the brain. By blocking this receptor, JNJ-31020028 reduces the amount of dopamine released, which can help to alleviate symptoms of schizophrenia and other psychiatric disorders.
Biochemische Und Physiologische Effekte
Studies have shown that JNJ-31020028 has a number of biochemical and physiological effects. In addition to its effect on the dopamine D2 receptor, JNJ-31020028 has also been shown to have an effect on the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood and anxiety, and JNJ-31020028 has been shown to reduce the activity of this receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of JNJ-31020028 is its selectivity for the dopamine D2 receptor. This makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders, as it can target this specific receptor without affecting other receptors in the brain. However, one of the limitations of JNJ-31020028 is its solubility. The compound is not very soluble in water, which can make it difficult to use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on JNJ-31020028. One area of research is the development of more soluble forms of the compound, which would make it easier to use in lab experiments. Another area of research is the potential use of JNJ-31020028 in the treatment of other psychiatric disorders, such as depression and anxiety. Finally, research could also focus on the development of other compounds that target the dopamine D2 receptor, which could potentially be more effective than JNJ-31020028.
Synthesemethoden
The synthesis of JNJ-31020028 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 2-butyn-1-ol in the presence of a base to form 4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butyn-1-ol. This intermediate compound is then reacted with 2,5-pyrrolidinedione in the presence of a catalyst to form JNJ-31020028.
Wissenschaftliche Forschungsanwendungen
JNJ-31020028 has been studied for its potential applications in scientific research. One of the major areas of research has been the compound's effect on the dopamine D2 receptor. Studies have shown that JNJ-31020028 is a selective antagonist of the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
135705-03-2 |
|---|---|
Produktname |
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)- |
Molekularformel |
C16H19N5O2 |
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)but-2-ynyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N5O2/c22-14-4-5-15(23)21(14)9-2-1-8-19-10-12-20(13-11-19)16-17-6-3-7-18-16/h3,6-7H,4-5,8-13H2 |
InChI-Schlüssel |
JYZDVMAKJSAKIG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CC#CCN2CCN(CC2)C3=NC=CC=N3 |
Kanonische SMILES |
C1CC(=O)N(C1=O)CC#CCN2CCN(CC2)C3=NC=CC=N3 |
Andere CAS-Nummern |
135705-03-2 |
Synonyme |
1-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)-2-butynyl)-2,5-pyrrolidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




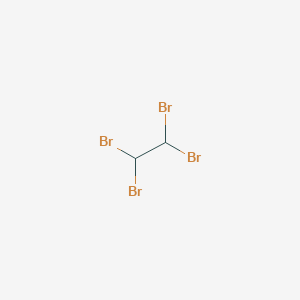
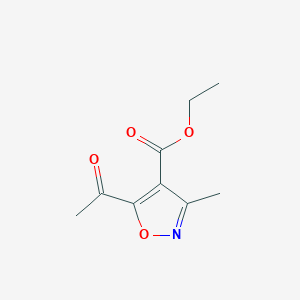
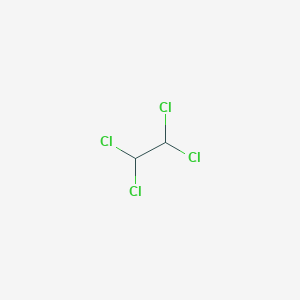
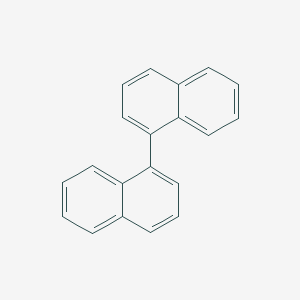
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
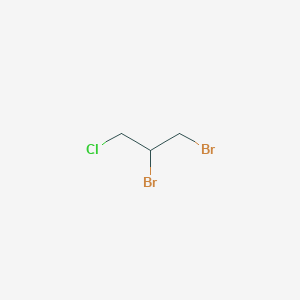
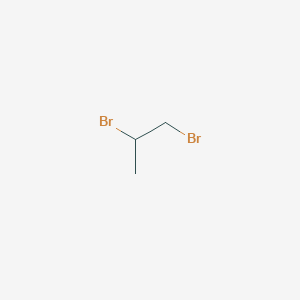
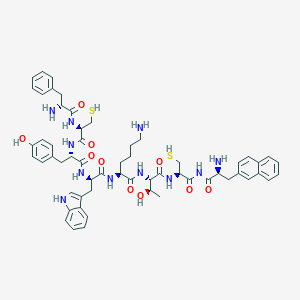
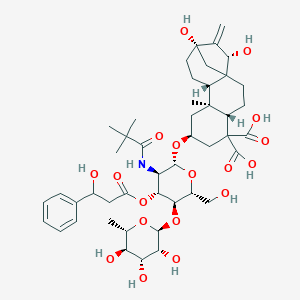
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
